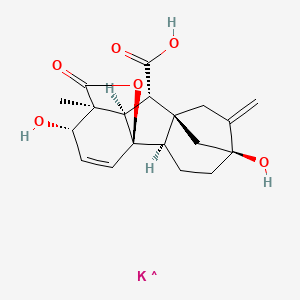

(4Z,7S,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

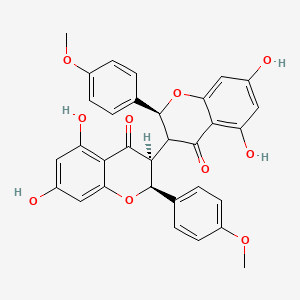

(4Z,7S,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid is a specialized lipid molecule belonging to the class of resolvins, which are derived from omega-3 fatty acids. Resolvins play a crucial role in resolving inflammation and promoting tissue healing.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the enzymatic or chemical conversion of docosahexaenoic acid (DHA). Enzymatic methods typically involve the use of specific enzymes like aspirin-treated cyclooxygenase (COX) or lipoxygenase (LOX) to convert DHA into resolvins.

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions under controlled conditions. The process requires the use of purified enzymes, controlled temperatures, and specific pH levels to ensure the efficient conversion of DHA to the desired resolvin.

Types of Reactions:

Oxidation: The compound undergoes oxidation reactions, primarily mediated by enzymes like COX and LOX.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions can occur at various positions on the fatty acid chain.

Common Reagents and Conditions:

Enzymes: COX, LOX

Reagents: Oxygen, hydrogen peroxide

Conditions: Controlled temperature, specific pH levels

Major Products Formed:

Other resolvins and related lipid mediators

Oxidized derivatives of the compound

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound is used to study lipid signaling pathways and the role of resolvins in inflammation resolution.

Biology: In biological research, it is used to investigate the mechanisms of inflammation and tissue repair. It has been shown to modulate immune responses and promote healing.

Medicine: In medicine, this compound is being explored for its potential therapeutic applications in treating inflammatory diseases, such as arthritis and inflammatory bowel disease.

Industry: In the industry, it is used in the development of anti-inflammatory drugs and supplements.

Mécanisme D'action

The compound exerts its effects by binding to specific receptors on immune cells, such as G-protein-coupled receptors (GPCRs). This binding triggers a cascade of intracellular signaling pathways that lead to the resolution of inflammation and promotion of tissue repair. The molecular targets include GPCRs and other signaling molecules involved in the inflammatory response.

Comparaison Avec Des Composés Similaires

Resolvin E1

Resolvin D2

Resolvin D3

Uniqueness: (4Z,7S,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid is unique in its specific structure and the presence of multiple hydroxyl groups, which contribute to its potent anti-inflammatory properties. Compared to other resolvins, it has a distinct pattern of double bonds and hydroxyl groups that influence its biological activity.

Propriétés

Formule moléculaire |

C22H32O5 |

|---|---|

Poids moléculaire |

376.5 g/mol |

Nom IUPAC |

(4Z,7S,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20?,21-/m0/s1 |

Clé InChI |

OIWTWACQMDFHJG-NJIQAZPPSA-N |

SMILES |

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O |

SMILES isomérique |

CC/C=C\C[C@@H](/C=C/C=C\C=C\C=C\C([C@H](C/C=C\CCC(=O)O)O)O)O |

SMILES canonique |

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.